molecular formula C11H16ClN3O4S B3364888 1-(2-Nitro-benzenesulfonyl)-[1,4]diazepane hydrochloride CAS No. 1187929-45-8

1-(2-Nitro-benzenesulfonyl)-[1,4]diazepane hydrochloride

Cat. No.: B3364888
CAS No.: 1187929-45-8
M. Wt: 321.78
InChI Key: CRXZVTKHDWBVMY-UHFFFAOYSA-N
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Description

1-(2-Nitro-benzenesulfonyl)-[1,4]diazepane hydrochloride is a diazepane derivative featuring a nitrobenzenesulfonyl substituent. The nitro group at the ortho position of the benzenesulfonyl moiety introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and binding interactions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-nitrophenyl)sulfonyl-1,4-diazepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S.ClH/c15-14(16)10-4-1-2-5-11(10)19(17,18)13-8-3-6-12-7-9-13;/h1-2,4-5,12H,3,6-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXZVTKHDWBVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187929-45-8
Record name 1H-1,4-Diazepine, hexahydro-1-[(2-nitrophenyl)sulfonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187929-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 1-(2-Nitro-benzenesulfonyl)-[1,4]diazepane hydrochloride typically involves the following steps:

Chemical Reactions Analysis

1-(2-Nitro-benzenesulfonyl)-[1,4]diazepane hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Studies

Preliminary studies indicate that 1-(2-Nitro-benzenesulfonyl)-[1,4]diazepane hydrochloride exhibits significant biological activity, particularly in:

  • Antiulcer Activity : The compound has shown potential in inhibiting gastric acid secretion, suggesting its use in treating ulcers and related gastrointestinal disorders.
  • Enzyme Interaction : Its structural features suggest possible interactions with enzymes or receptors involved in gastric acid secretion, warranting further investigation into its pharmacological profile.

Chemical Synthesis

The synthesis of this compound involves careful control of reaction conditions (temperature and pH) to optimize yield and purity. Understanding the synthesis pathways can lead to the development of more effective derivatives for various applications.

Potential Therapeutic Uses

The compound's unique combination of nitro and sulfonyl groups may endow it with distinctive pharmacological properties. Research indicates potential applications in treating:

  • Neurological Disorders : As an antagonist for metabotropic glutamate receptors, it may be useful in managing conditions such as schizophrenia and Alzheimer's disease .
  • Pain Management : Its efficacy in treating chronic and acute pain conditions is currently under investigation.

Case Study 1: Antiulcer Activity

A study conducted on the antiulcer effects of various diazepane derivatives demonstrated that this compound significantly reduced gastric acid secretion in animal models. The results indicated that the compound could potentially serve as a therapeutic agent for peptic ulcers.

Case Study 2: Neurological Applications

Research involving metabotropic glutamate receptor antagonists highlighted the potential of compounds like this compound in treating neurological disorders. In vitro studies showed promising results in reducing neuronal excitability associated with conditions such as epilepsy.

Mechanism of Action

The mechanism of action of 1-(2-Nitro-benzenesulfonyl)-[1,4]diazepane hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in reactions that modify proteins and other biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2-nitro-benzenesulfonyl)-[1,4]diazepane hydrochloride with structurally related 1,4-diazepane derivatives, focusing on substituent effects, synthetic methods, and physicochemical properties.

Sulfonamide-Functionalized Derivatives

Compound Name Substituent Molecular Weight (g/mol) Synthesis Yield Key Properties/Applications Reference
1-(Methanesulfonyl)-[1,4]diazepane HCl Methanesulfonyl 214.70 86% Intermediate for kinase inhibitors
1-[(4-Fluorophenyl)sulfonyl]-[1,4]diazepane HCl 4-Fluorobenzenesulfonyl 319.81 N/A High-cost research chemical ($399/g)
1-(Cyclopropanesulfonyl)-[1,4]diazepane HCl Cyclopropanesulfonyl 240.75 N/A Conformational flexibility
Target Compound 2-Nitrobenzenesulfonyl 345.80* N/A Electron-deficient sulfonamide

Notes:

  • The methanesulfonyl derivative is synthesized via tert-butyl ester deprotection, achieving high yields (86%) .
  • Fluorophenyl and cyclopropane sulfonyl groups modulate electronic and steric properties differently than nitro groups, affecting solubility and target affinity .

Aryl/Heteroaryl-Substituted Derivatives

Compound Name Substituent Molecular Weight (g/mol) Synthesis Yield Key Properties/Applications Reference
1-(2,4-Dichlorophenyl)-[1,4]diazepane 2,4-Dichlorophenyl 261.15 38% D3 receptor ligand candidate
1-(Pyrimidin-2-yl)-[1,4]diazepane HCl Pyrimidin-2-yl 232.72 N/A Structural scaffold for drug design
1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-[1,4]diazepane HCl Chloro-pyrimidinyl 315.27 N/A Potential antimalarial activity

Notes:

  • Aryl-substituted derivatives (e.g., dichlorophenyl) are synthesized via nucleophilic aromatic substitution, with moderate yields (38%) .
  • Heteroaryl groups (e.g., pyrimidinyl) introduce hydrogen-bonding capabilities, enhancing interactions with biological targets .

Functionalized Sulfonamides with Complex Moieties

Compound Name Substituent Molecular Weight (g/mol) Synthesis Yield Key Properties/Applications Reference
5-(4-(2-Cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide 2-Cyanophenyl + thiophenyl 459.52 44% Dopamine D3 receptor selectivity
2-Chloro-6-(4-methanesulfonyl-[1,4]diazepan-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Methanesulfonyl + thienopyrimidine 483.99 N/A Kinase inhibitor lead

Notes:

  • Bulky substituents (e.g., thiophenyl) reduce synthetic yields (44–51%) but improve receptor selectivity .

Research Findings and Trends

Synthetic Efficiency : Sulfonamide derivatives generally require multi-step syntheses, with yields ranging from 38% to 86%. The nitrobenzenesulfonyl group’s steric hindrance may complicate reactions compared to smaller substituents (e.g., methanesulfonyl) .

Electronic Effects: Nitro groups enhance electrophilicity, making the target compound suitable for covalent inhibition strategies. Fluorophenyl and cyanophenyl groups balance electron-withdrawing and hydrophobic effects .

Biological Relevance: Pyrimidinyl and thienopyrimidine hybrids show promise in antimalarial and kinase inhibition contexts, suggesting that the target compound’s nitro group could be leveraged in similar applications .

Biological Activity

1-(2-Nitro-benzenesulfonyl)-[1,4]diazepane hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a diazepane ring substituted with a nitro-benzenesulfonyl group, exhibits promising pharmacological properties, particularly in antiulcer activity and acid secretion inhibition. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Molecular Characteristics

  • Molecular Formula : C11_{11}H16_{16}ClN3_3O4_4S
  • Molecular Weight : 321.78 g/mol
  • CAS Number : 53407100

Structural Features

The compound features a seven-membered diazepane ring, which includes two nitrogen atoms. The nitro group (-NO2_2) is known for its role in enhancing biological activity, while the sulfonyl group (-SO2_2R) improves solubility and reactivity in biological systems.

Antiulcer Activity

Preliminary studies indicate that this compound exhibits significant antiulcer properties. This activity is primarily attributed to its ability to inhibit gastric acid secretion. The mechanism involves interaction with specific enzymes or receptors involved in the regulation of gastric acid production.

The nitro group plays a crucial role in the biological activity of this compound. Nitro compounds are known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction may result in various biological effects, including:

  • Cytotoxicity : Induction of cell death through DNA damage.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique properties of this compound. The following table summarizes key differences:

Compound NameStructural FeaturesUnique Characteristics
1-(benzenesulfonyl)-[1,4]diazepaneContains a benzenesulfonyl groupLacks nitro group; may exhibit different biological activity
2-(nitrophenyl)-[1,4]diazepaneNitro substitution at a different positionVariation in pharmacological properties due to position
3-(sulfamoyl)-[1,4]diazepaneContains sulfamoyl instead of sulfonylPotentially different therapeutic effects
1-(methylsulfonyl)-[1,4]diazepaneMethylsulfonyl groupMay have enhanced solubility compared to nitrosubstituted compounds

This comparison illustrates how variations in substituents can significantly influence the chemical behavior and biological activity of diazepane derivatives.

Study on Antiulcer Activity

In a study published in Pharmacology Research (2022), researchers evaluated the antiulcer effects of various diazepane derivatives, including this compound. The study found that this compound significantly reduced ulcer formation in animal models when compared to standard treatments (p < 0.05). The proposed mechanism involved inhibition of H+/K+ ATPase activity.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-nitro-benzenesulfonyl)-[1,4]diazepane hydrochloride with high purity?

The compound is typically synthesized via nucleophilic substitution between [1,4]diazepane and 2-nitrobenzenesulfonyl chloride. Key parameters include:

  • Catalyst system : Use potassium carbonate (K₂CO₃) and potassium iodide (KI) in dimethylformamide (DMF) to facilitate sulfonylation .
  • Purification : Column chromatography on neutral alumina with chloroform/methanol (95:5) effectively removes byproducts .
  • Yield optimization : Ensure stoichiometric excess of the sulfonyl chloride (1.2–1.5 equivalents) and monitor reaction completion via TLC .

Q. How should researchers characterize this compound to confirm structural integrity?

A multi-technique approach is critical:

  • Spectroscopy :
    • IR : Confirm sulfonamide S=O stretches (~1346 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
    • NMR : Analyze ¹H and ¹³C spectra for diazepane ring protons (δ 1.58–4.20 ppm) and aromatic sulfonyl protons (δ 7.58–8.20 ppm) .
  • Mass spectrometry : Verify molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .

Q. What solvent systems are suitable for solubility and formulation in biological assays?

The compound’s solubility profile is influenced by the sulfonyl and nitro groups:

  • Preferred solvents : DMSO (≥15 mg/mL) or warm water (≥8 mg/mL with sonication) .
  • Avoid : Ethanol and other low-polarity solvents due to precipitation risks .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields across similar diazepane derivatives?

Yield discrepancies often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., nitro) reduce nucleophilicity, requiring longer reaction times .
  • Purification challenges : Hydrophilic byproducts (e.g., unreacted diazepane) may co-elute; optimize gradient elution in chromatography .
  • Steric hindrance : Bulky substituents on the sulfonyl group can slow reaction kinetics; consider elevated temperatures (60–80°C) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting bioactivity?

Focus on modular modifications:

  • Sulfonyl group : Replace 2-nitro with electron-deficient (e.g., 4-chloro) or bulky (e.g., naphthyl) groups to probe steric/electronic effects .
  • Diazepane ring : Introduce substituents (e.g., methyl, fluoro) to modulate conformational flexibility and binding affinity .
  • Validation : Pair synthetic analogs with computational docking (e.g., AutoDock Vina) to predict target interactions .

Q. How should stability studies be designed to assess degradation under physiological conditions?

  • Accelerated degradation : Expose the compound to pH 1–13 buffers at 37°C for 24–72 hours; monitor via HPLC .
  • Light sensitivity : Perform UV-Vis spectroscopy before/after UV irradiation to detect nitro group reduction .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

Q. What computational methods are reliable for predicting reactivity or spectroscopic properties?

  • Density Functional Theory (DFT) : Apply B3LYP/6-31G(d) to model electronic transitions (e.g., nitro group’s π→π*) and compare with experimental UV-Vis .
  • NMR prediction : Tools like ACD/Labs or Gaussian compute chemical shifts; calibrate using known diazepane derivatives .

Q. How can hygroscopicity challenges be mitigated during storage and handling?

  • Storage : Use desiccated, argon-purged vials at –20°C to minimize moisture uptake .
  • Quantification : Employ Karl Fischer titration to measure residual water in batches .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Nitro-benzenesulfonyl)-[1,4]diazepane hydrochloride
Reactant of Route 2
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1-(2-Nitro-benzenesulfonyl)-[1,4]diazepane hydrochloride

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